1-Isobutyl-piperidine-3-carboxylic acid methoxy-methyl-amide
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Overview
Description
1-Isobutyl-piperidine-3-carboxylic acid methoxy-methyl-amide is a synthetic organic compound belonging to the piperidine class Piperidine derivatives are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
The synthesis of 1-Isobutyl-piperidine-3-carboxylic acid methoxy-methyl-amide typically involves multiple steps, starting from readily available precursors. The synthetic route may include the following steps:
Formation of Piperidine Ring: The piperidine ring can be synthesized through cyclization reactions involving appropriate starting materials.
Introduction of Isobutyl Group: The isobutyl group can be introduced via alkylation reactions using isobutyl halides.
Carboxylation: The carboxylic acid group can be introduced through carboxylation reactions.
Methoxy-Methyl Amide Formation: The final step involves the formation of the methoxy-methyl amide group through amidation reactions using methoxy-methyl amine.
Industrial production methods may involve optimization of reaction conditions to achieve higher yields and purity. Common reagents used in these reactions include alkyl halides, carboxylating agents, and amines.
Chemical Reactions Analysis
1-Isobutyl-piperidine-3-carboxylic acid methoxy-methyl-amide undergoes various chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles for substitution reactions. Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
1-Isobutyl-piperidine-3-carboxylic acid methoxy-methyl-amide has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is explored for its potential therapeutic applications in treating various diseases.
Industry: The compound is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-Isobutyl-piperidine-3-carboxylic acid methoxy-methyl-amide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
1-Isobutyl-piperidine-3-carboxylic acid methoxy-methyl-amide can be compared with other piperidine derivatives, such as:
Piperidine-3-carboxylic acid derivatives: These compounds share a similar core structure but differ in their substituents.
N-Substituted piperidines: These compounds have different substituents on the nitrogen atom of the piperidine ring.
The uniqueness of this compound lies in its specific substituents, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
N-methoxy-N-methyl-1-(2-methylpropyl)piperidine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H24N2O2/c1-10(2)8-14-7-5-6-11(9-14)12(15)13(3)16-4/h10-11H,5-9H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
USMRNEHQWOTQCP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CN1CCCC(C1)C(=O)N(C)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H24N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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